
BL-191;PTX;Oxpentifylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentoxifylline can be synthesized through various methods. One common method involves the reaction of theobromine with 5-bromo-1-pentanol in the presence of a base to form 1-(5-hydroxyhexyl)-3,7-dimethylxanthine. This intermediate is then oxidized to form pentoxifylline .
Industrial Production Methods
In industrial settings, pentoxifylline is often produced through a multi-step process that includes the reaction of theobromine with 5-bromo-1-pentanol, followed by oxidation. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pentoxifylline undergoes various chemical reactions, including:
Oxidation: Pentoxifylline can be oxidized to form its metabolites.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: Pentoxifylline can undergo substitution reactions, particularly at the nitrogen atoms in its xanthine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve halogenated compounds and bases.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of pentoxifylline, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Pentoxifylline has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives.
Medicine: It is used to treat conditions such as intermittent claudication, chronic venous leg ulcers, and diabetic neuropathy.
Industry: Pentoxifylline is used in the formulation of various pharmaceutical products.
Mecanismo De Acción
Pentoxifylline exerts its effects by modulating the rheological properties of blood. It lowers blood viscosity, increases erythrocyte flexibility, and decreases platelet aggregation. These effects are primarily due to the inhibition of phosphodiesterase, leading to increased levels of cyclic AMP. Pentoxifylline also has anti-inflammatory properties, which are mediated through the inhibition of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Pentoxifylline is often compared with other xanthine derivatives such as:
Caffeine: Known for its stimulant effects, caffeine also has some vasodilatory properties.
Theophylline: Used primarily as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease.
Aminophylline: A compound of theophylline and ethylenediamine, used for similar purposes as theophylline.
Pentoxifylline is unique in its strong hemorheologic and anti-inflammatory properties, making it particularly useful in treating vascular and inflammatory conditions .
Propiedades
IUPAC Name |
3,7-dimethyl-1-(5-oxohexyl)-5H-purin-7-ium-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8,10H,4-7H2,1-3H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZHJDUQMYELJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N4O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
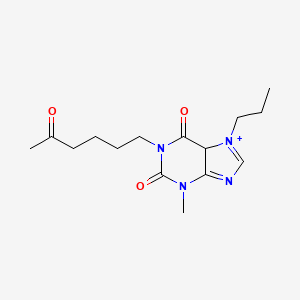
![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354014.png)

![N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354017.png)
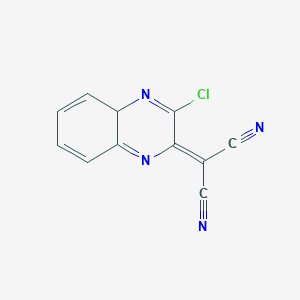
![(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12354035.png)
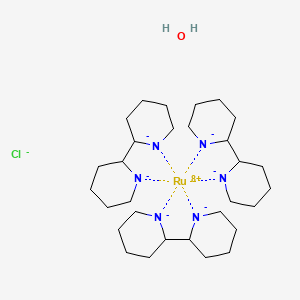
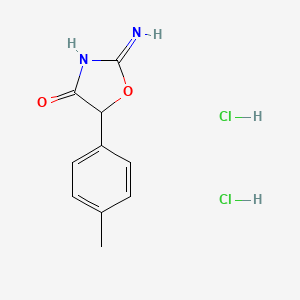

![4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline](/img/structure/B12354057.png)
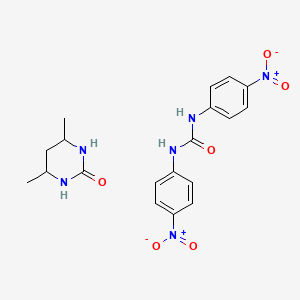
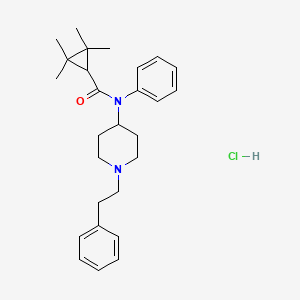
![3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid](/img/structure/B12354086.png)

